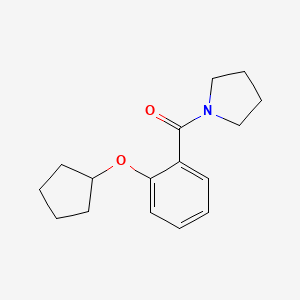
(3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in various research fields.
Wirkmechanismus
The mechanism of action of (3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride is not fully understood. However, it is believed that the compound may interact with certain biological targets in the body, leading to specific physiological effects.
Biochemical and Physiological Effects
Studies have shown that (3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride may have a range of biochemical and physiological effects. These include potential anti-inflammatory and analgesic effects, as well as potential effects on the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride in lab experiments is its unique chemical structure, which may offer new insights into various biological processes. However, one limitation of using this compound is the limited research available on its potential effects and mechanisms of action.
Zukünftige Richtungen
There are several potential future directions for research on (3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride. One area of interest is in further exploring its potential applications in drug development and therapy. Additionally, further research is needed to fully understand the compound's mechanisms of action and potential physiological effects. Finally, there may be potential for the development of new chemical compounds based on the unique structure of (3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride.
Synthesemethoden
The synthesis of (3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride involves the reaction of 3-aminopyrrolidine and 2,5-dimethylfuran-3-carboxaldehyde in the presence of hydrochloric acid. The resulting compound is then purified through recrystallization to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(3-Aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride has been studied for its potential applications in various scientific research fields. One area of interest is in the development of new drugs and therapies for various diseases. The compound has also been studied for its potential use in the synthesis of other chemical compounds.
Eigenschaften
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-7-5-10(8(2)15-7)11(14)13-4-3-9(12)6-13;/h5,9H,3-4,6,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFOBPIWMOLHSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629431.png)

![(3-Methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone](/img/structure/B7629445.png)
![2-[Benzyl(propanoyl)amino]acetic acid](/img/structure/B7629457.png)

![3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7629467.png)

![(3Z)-3-[[4-(difluoromethoxy)phenyl]methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B7629493.png)
![N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B7629497.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-morpholin-4-ylphenyl)methanone](/img/structure/B7629500.png)
![(4Z)-4-[(4-cyanophenyl)methylidene]-2-ethyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7629508.png)
![3-Azaspiro[5.5]undecan-3-yl-[5-(methoxymethyl)furan-2-yl]methanone](/img/structure/B7629513.png)